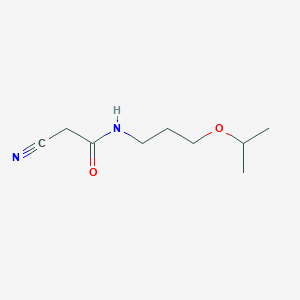

2-cyano-N-(3-isopropoxypropyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

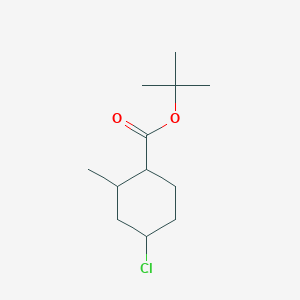

Synthesis Analysis

The synthesis of compounds similar to 2-cyano-N-(3-isopropoxypropyl)acetamide typically involves multi-step chemical reactions starting from cyanoacetic acid. For example, 3-Hydroxy-2-cyanoalk-2-enamides and related compounds have been synthesized in three steps from cyanoacetic acid. Their synthesis showcases the versatility of cyanoacetic acid as a precursor for various cyano and acetamide derivatives (Papageorgiou et al., 1998).

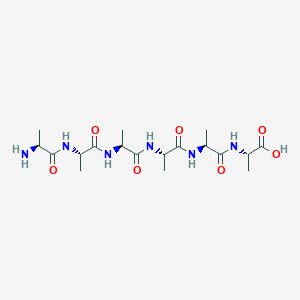

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides, has been thoroughly investigated. Studies using X-ray crystallography and 1H-NMR ROESY spectroscopy at room temperature revealed that these compounds adopt an extended conformation stabilized by strong intramolecular bonds in solid state and solution (Papageorgiou et al., 1998).

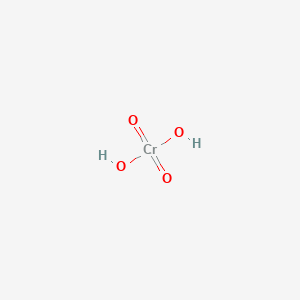

Chemical Reactions and Properties

The chemical reactivity of related cyan-acetamides demonstrates their potential in synthesizing various chemical structures. For instance, the reaction between substituted cyan-acetamides and gaseous methylnitrite in the presence of a base yields cyanoximes with high efficiency. This reactivity highlights the versatility of cyan-acetamides in chemical synthesis and their potential utility in generating novel compounds (Ratcliff et al., 2012).

Aplicaciones Científicas De Investigación

Environmental Monitoring and Treatment

Artificial Sweeteners as Emerging Contaminants

A review highlighted the trace analytical methods for determining popular artificial sweeteners, including acetamide derivatives, in environmental samples. These compounds were identified as virtually perfect markers for studying the impact of wastewater on source waters and drinking waters, suggesting their potential role in environmental monitoring and assessment (Lange, Scheurer, & Brauch, 2012).

Pharmaceutical Research

Pharmacological Activities of Acetamide Derivatives

A comprehensive review of the biological effects of acetamide and its derivatives updated the information on their commercial importance and biological consequences. This suggests that compounds like "2-cyano-N-(3-isopropoxypropyl)acetamide" could be investigated for their biological and toxicological effects, contributing to pharmaceutical research and development (Kennedy, 2001).

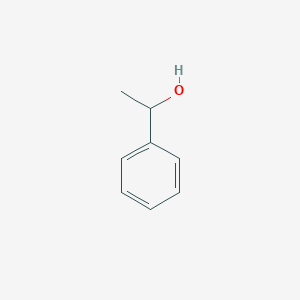

Synthesis and Pharmacology of Derivatives

Research into phenoxy acetamide and its derivatives as therapeutic candidates indicates a broad interest in exploring the chemical diversity of acetamide derivatives for potential pharmacological applications. This area encompasses the development of new drugs and improving existing pharmaceuticals, highlighting the relevance of studying compounds like "this compound" (Al-Ostoot et al., 2021).

Biotechnology and Bioengineering

Cyanobacteria and Bioplastics Production

Cyanobacteria are utilized for producing bioplastics, such as polyhydroxyalkanoates (PHA), with CO2 as the only carbon source. Research in this domain underscores the potential of utilizing biochemical pathways and microbial engineering for sustainable production processes, where related chemical compounds might play a role in optimizing production or modifying properties of bioplastics (Markl, Grünbichler, & Lackner, 2018).

Propiedades

IUPAC Name |

2-cyano-N-(3-propan-2-yloxypropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBXIQGNRWMCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429335 |

Source

|

| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15029-49-9 |

Source

|

| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.